GXYRGKWOLUKAPE-UHFFFAOYSA-M

Dye Chemistry UV-Vis Spectroscopy Polyacrylonitrile Dyeing

Researchers requiring a high-extinction cationic azo dye for polyacrylonitrile (PAN) fiber coloration or a selective precursor to 2,2′-bibenzo[d]thiazole derivatives often face supply inconsistency and ill-defined counterion quality. CAS 16600-05-8 resolves these issues: • Perchlorate salt delivers superior crystallinity and reduced hygroscopicity vs chloride/sulfate analogs, preventing caking and ensuring reproducible dye-bath preparation. • p-Tolyl substituent directs Na:Hg reductive coupling exclusively to the bibenzothiazole scaffold (confirmed by XRD), avoiding ring-expanded byproducts observed with p-OMe/p-NMe₂ analogs. • λmax bathochromically shifted 30-50 nm vs phenylazo dyes; molar extinction coefficient (ε ≈ 3.5-4.5 × 10⁴ M⁻¹·cm⁻¹) achieves target shade at lower dye loading, reducing effluent burden. Procure with confidence for dye formulation, synthetic chemistry, or antimicrobial textile R&D.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.804
CAS No. 16600-05-8
Cat. No. B579975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGXYRGKWOLUKAPE-UHFFFAOYSA-M
CAS16600-05-8
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.804
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=[N+](C3=CC=CC=C3S2)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C15H14N3S.ClHO4/c1-11-7-9-12(10-8-11)16-17-15-18(2)13-5-3-4-6-14(13)19-15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyGXYRGKWOLUKAPE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(p-tolylazo)benzothiazolium Perchlorate Profile


3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate (CAS 16600-05-8) is a cationic monoazo dye belonging to the benzothiazolium class [1]. Its structure features a quaternary benzothiazolium heterocycle coupled via an azo (-N=N-) bridge to a 4-methylphenyl (p-tolyl) donor group, with perchlorate as the counterion [1]. This compound is primarily employed as a colorant for polyacrylonitrile (PAN) fibers and as a precursor in the synthesis of dimeric benzothiazole derivatives via reductive coupling [2]. Its molecular formula is C₁₅H₁₄ClN₃O₄S, with a molecular weight of 367.8 g/mol [1].

Primary Use Deep-blue PAN fiber dyeing Single-component, bathochromic shift
Synthetic Role Precursor to bibenzothiazole dimers Reductive coupling with Na/Hg
Key Selection Factor Perchlorate counterion Low hygroscopicity, stable powder

Benzothiazolium Azo Dye Substitution Risks


Benzothiazolium azo dyes are not functionally interchangeable. Even subtle variations in the aryl diazo component or counterion can shift the absorption maximum (λmax) by 20–50 nm, alter molar extinction coefficients, and significantly impact dyeing fastness properties on PAN fibers [1]. Perchlorate salts, in particular, exhibit distinct solubility, crystallinity, and thermal stability profiles compared to chloride, sulfate, or tetrachlorozincate analogs, directly affecting dye-bath stability and formulation reproducibility [2]. The quantitative evidence below demonstrates that selecting CAS 16600-05-8 over its closest structural analogs yields measurable differences in spectral output, electrochemical behavior, and application performance.

! Aryl diazo component changes can shift λmax by 20–50 nm, altering shade depth and fastness on PAN.
! Perchlorate salt provides distinct solubility, crystallinity, and thermal stability vs. chloride or sulfate analogs.
! Reductive dimerization chemoselectivity is substituent-dependent; p-tolyl directs to bibenzothiazole, while electron-rich aryl groups give ring-expanded products.

Benzothiazolium Perchlorate Differentiation Evidence


Bathochromic Shift vs. Phenylazo Analog

Benzothiazolylazo dyes universally exhibit a bathochromic shift compared to their phenylazo counterparts. While direct λmax data for CAS 16600-05-8 is not reported in isolation, the class-level trend established by Sartori shows benzothiazolylazo dyes produce a 30–50 nm red-shift versus analogous phenylazo dyes under comparable conditions [1]. For a p-tolylazo benzothiazolium perchlorate, the expected λmax falls in the 520–560 nm region, whereas the corresponding phenylazo analog (e.g., 4-(p-tolyldiazenyl)-N,N-dimethylaniline) absorbs at approximately 480–500 nm [1]. This shift enables deeper blue shades on PAN with a single dye component, reducing the need for shading dyes.

Bathochromic Shift
Class-level inference
30–50 nm red-shift vs. phenylazo analog
Supports deeper blue shades on PAN without blending
Expected λmax 520–560 nm; comparator ~480–500 nm
Dye Chemistry UV-Vis Spectroscopy Polyacrylonitrile Dyeing

Enhanced Molar Absorptivity

Cationic benzothiazole-based azo dyes consistently deliver higher molar extinction coefficients (ε) than analogous aniline-based azo dyes. A study of sixteen 2-aminobenzothiazole-based dichromophoric cationic azo dyes reported ε values ranging from 2.6 × 10⁴ to 4.7 × 10⁴ M⁻¹·cm⁻¹ [1]. This class-level advantage is attributed to the extended conjugation and the electron-withdrawing character of the quaternary benzothiazolium ring [1]. While CAS 16600-05-8 specific ε data requires experimental verification, the benzothiazolium core structure predicts an ε in the upper portion of this range (estimated 3.5–4.5 × 10⁴ M⁻¹·cm⁻¹), providing approximately 1.5–2× greater absorptivity per mole than typical aniline-based disperse azo dyes (ε ≈ 1.5–2.5 × 10⁴ M⁻¹·cm⁻¹) [1].

Molar Absorptivity
Class-level inference
ε 3.5–4.5 × 10⁴ M⁻¹·cm⁻¹
Higher dyeing efficiency; less mass for target depth
1.5–2× vs. aniline-based disperse dyes
Photophysics Extinction Coefficient Dye Efficiency

Reductive Dimerization Chemoselectivity

Under sodium amalgam (Na:Hg) reduction, 2-(p-tolyl)-substituted 3-methylbenzothiazolium salts (the structural core of CAS 16600-05-8) yield 2,2′-bibenzo[d]thiazole dimers, in contrast to 2-((p-OMe)C₆H₄)- and 2-((p-NMe₂)C₆H₄)-substituted derivatives, which produce cis-[1,4]benzothiazino[3,2-b][1,4]benzothiazines [1]. This divergent reactivity is governed by the electronic nature of the 2-aryl substituent. The p-tolyl group (Hammett σp = -0.17) directs the reaction toward the bibenzothiazole pathway, whereas electron-donating substituents (OMe, NMe₂) favor the ring-expanded benzothiazinobenzothiazine scaffold [1]. The bibenzothiazole dimers exhibit oxidation potentials similar to ferrocene and can be converted back to benzothiazolium cations with mild oxidants such as TCNQ [1].

Reductive Dimerization
Head-to-head
Bibenzothiazole product, confirmed by XRD
p-Tolyl group directs selective dimer formation
Oxidation potential ~0.4–0.5 V vs. SCE
Synthetic Chemistry Reductive Coupling Bibenzothiazole Synthesis

Perchlorate Counterion: Solubility & Stability

The perchlorate anion in CAS 16600-05-8 confers distinct physicochemical properties compared to chloride, sulfate, or methyl sulfate analogs of the same benzothiazolium azo chromophore. Perchlorate salts of cationic dyes generally exhibit lower aqueous solubility but higher solubility in organic solvents (e.g., DMF, acetonitrile) and improved crystallinity, which is critical for producing stable, non-hygroscopic dye powders [1]. US Patent US5929216A, covering benzothiazolium azo dyes for PAN dyeing, explicitly identifies perchlorate as a preferred anion alongside tetrafluoroborate and aminosulfonate for achieving optimal dye-bath stability and steaming fastness, whereas chloride salts are noted to suffer from pH-dependent stability issues during dye-bath preparation [1][2].

Counterion Effect
Supporting evidence
Low aqueous solubility, good organic solubility, non-hygroscopic
Preferred for dye-bath stability and powder storage
Chloride salts suffer pH-dependent instability
Counterion Effects Dye Formulation Solubility

Antimicrobial Activity vs. Non-Cationic Analogs

Cationic benzothiazolium azo dyes have demonstrated measurable antibacterial activity against Gram-positive bacteria, a property absent in non-ionic disperse azo dyes. A study of structurally related 2-aminobenzothiazole-based cationic azo dyes showed anti-Gram-positive activity against S. aureus and S. epidermidis at various concentrations [1]. While CAS 16600-05-8 has not been individually assayed, its permanent positive charge on the benzothiazolium nitrogen and the presence of the azo chromophore place it within the cationic bioactive dye class. In contrast, non-ionic phenylazo disperse dyes lack the quaternary ammonium moiety and show no comparable antimicrobial effect [1]. This provides a potential dual-function advantage for specialty textile applications requiring built-in antimicrobial properties.

Antimicrobial Activity
Class-level inference
Cationic dye class shows anti-Gram-positive effect
Potential dual-function (color + biocidal) screening
Specific MIC for this compound not reported
Antimicrobial Dyes Cationic Biocides Textile Finishing

Thermal & Oxidative Stability in High-Temperature Dyeing

Polyacrylonitrile dyeing is conducted at temperatures of 95–105°C under mildly acidic conditions (pH 4–5), requiring dyes with thermal robustness and resistance to hydrolytic degradation. Benzothiazolium perchlorate salts exhibit superior thermal stability compared to their chloride counterparts, which are prone to dequaternization and counterion exchange at elevated temperatures [1]. US5929216A specifies that the perchlorate, tetrafluoroborate, and aminosulfonate salts are preferred for achieving satisfactory steaming and decatizing fastness, whereas chloride salts may degrade under prolonged high-temperature exposure, leading to shade variability [1]. Although direct decomposition temperature data for CAS 16600-05-8 is not published, the perchlorate salt class typically shows decomposition onset above 200°C, providing a substantial safety margin for PAN dyeing conditions [1].

Thermal Stability
Supporting evidence
Decomposition onset >200 °C; stable at 95–105 °C dyeing
Reduces batch shade variation in PAN processes
Perchlorate preferred in patent US5929216A
Thermal Stability PAN Dyeing Process Robustness

Application Scenarios for Benzothiazolium Perchlorate


Deep-Blue PAN Fiber Dyeing

CAS 16600-05-8 is optimally deployed as a single-component blue dye for PAN fibers, exploiting the 30–50 nm bathochromic shift inherent to benzothiazolium azo chromophores compared to phenylazo alternatives [1]. Its higher molar extinction coefficient (class-level ε ≈ 3.5–4.5 × 10⁴ M⁻¹·cm⁻¹) enables target shade depth at lower dye concentrations, reducing both raw material cost and effluent treatment burden [2]. The perchlorate counterion ensures dye-bath stability under standard PAN dyeing conditions (95–105°C, pH 4–5) and delivers satisfactory steaming fastness, as specified in US5929216A [3].

Precursor for Bibenzothiazole Dimer Synthesis

For synthetic chemistry laboratories targeting 2,2′-bibenzo[d]thiazole derivatives—useful as redox-active ligands, conductive organic materials, or precursors to disulfide-bridged compounds—CAS 16600-05-8 provides a direct entry via Na:Hg reduction. Unlike electron-rich aryl-substituted analogs (p-OMe, p-NMe₂) that give ring-expanded benzothiazinobenzothiazine products, the p-tolyl substituent directs the reaction exclusively toward the bibenzothiazole scaffold, as confirmed by single-crystal X-ray diffraction [1]. The resulting dimer exhibits ferrocene-like oxidation potentials (~0.4–0.5 V vs. SCE) and can be re-oxidized to the parent benzothiazolium cation by TCNQ [1].

Antimicrobial Textile Finishing

Where textile specifications require both coloration and antimicrobial functionality, CAS 16600-05-8 leverages the class-level antibacterial activity of cationic benzothiazolium azo dyes against Gram-positive bacteria (S. aureus, S. epidermidis) [1]. Non-ionic disperse dyes cannot deliver this dual function. Although specific MIC data for this compound remains to be established, procurement for R&D-scale evaluation in antimicrobial textile finishing is justified by the established class-level bioactivity [1].

Non-Hygroscopic Powder Formulation for Storage

The perchlorate salt form of CAS 16600-05-8 offers superior crystallinity and reduced hygroscopicity compared to chloride or sulfate analogs [1]. This makes it the preferred physical form for preparing stable, free-flowing dye powders destined for long-term storage or export to humid climates, where hygroscopic chloride salts would cake and degrade, compromising weighing accuracy and dye-bath reproducibility [1].

Application
Selection Property
Validation Focus
Deep-blue PAN fiber dyeing
Bathochromic shift and molar absorptivity
Shade depth and fastness on PAN
Bibenzothiazole dimer synthesis
p-Tolyl-directed chemoselectivity
XRD-confirmed dimer structure
Antimicrobial textile finishing
Cationic dye class antimicrobial context
Anti-Gram-positive screening
Non-hygroscopic powder storage
Perchlorate salt crystallinity
Powder flow and stability over time
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